N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, a dimethylamino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction.
Formation of the Ethanediamide Linkage: The final step involves coupling the intermediate products to form the ethanediamide linkage under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, fluorophenyl compounds, and ethanediamide derivatives. Examples include:
Benzodioxole Derivatives: Compounds with similar ring structures.
Fluorophenyl Compounds: Compounds with fluorine-substituted phenyl groups.
Ethanediamide Derivatives: Compounds with similar amide linkages.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-23(2)15(12-3-5-13(20)6-4-12)10-21-18(24)19(25)22-14-7-8-16-17(9-14)27-11-26-16/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAVXKWSABXQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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